2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696837 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000522-34-8 | |

| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Introduction

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, identified by CAS Number 1000522-34-8, is a substituted pyridine derivative of significant interest in synthetic chemistry.[1][2] Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety on a pyridine scaffold, makes it a versatile building block. Compounds with similar structural motifs are crucial intermediates in the development of agrochemicals and pharmaceuticals.[3][4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro- and acetic acid groups provide reactive handles for further synthetic transformations.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its analysis, and discusses its handling and significance, offering a crucial resource for researchers in drug discovery and materials science.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation for all further investigation.

-

IUPAC Name: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid[5]

-

Synonyms: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid[5][6]

Physicochemical Properties

The functional utility of a chemical compound is largely dictated by its physical and chemical properties. The data presented below is a consolidation of available information and computational predictions.

| Property | Value / Description | Source / Comment |

| Molecular Weight | 239.58 g/mol | [2][5][6] |

| Appearance | White to off-white solid/powder. | [1][6] |

| Melting Point | Data not experimentally determined. Structurally related compounds like 2-Chloro-5-(trifluoromethyl)pyridine melt at 29-34 °C.[7] | |

| Boiling Point | Data not available. High melting point and polarity suggest decomposition may occur before boiling at atmospheric pressure. | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. The carboxylic acid group suggests limited solubility in non-polar solvents and pH-dependent solubility in aqueous media. | Inferred from structure. |

| pKa | Data not experimentally determined. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted acetic acid. For reference, the pKa of Trifluoroacetic acid is -0.3.[8] | Inferred from structure. |

| Computed XLogP3 | 1.9 | [5] |

Spectroscopic Profile

While specific spectral data for this compound is not publicly available, a predictive analysis based on its structure provides a reliable framework for its identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons. The aromatic protons will appear as doublets in the downfield region (approx. 7.5-9.0 ppm), with their coupling constant revealing their positional relationship. The methylene protons adjacent to the carboxylic acid and the pyridine ring would likely appear as a singlet around 3.5-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), carbons attached to fluorine and chlorine, and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C-F stretching bands (approx. 1100-1300 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 239. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and cleavage of the acetic acid side chain.

Analytical Methodologies and Protocols

To ensure the identity, purity, and quality of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid in a research or development setting, robust analytical methods are essential. The following protocols are designed as self-validating systems.

A. Purity Determination and Quantification by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for analyzing the purity of non-volatile organic molecules like the title compound. The C18 stationary phase provides a non-polar environment that retains the molecule, while a polar mobile phase elutes it. The inclusion of an acid (e.g., formic or trifluoroacetic acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification.

Protocol:

-

System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection Volume: 5 µL.

-

Validation: Perform a system suitability test before analysis. Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2%. Purity is calculated based on the area percent of the main peak relative to all other peaks.

B. pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a direct and highly accurate method for determining the dissociation constant (pKa) of an acidic or basic compound. By monitoring the pH of a solution as a strong base (titrant) is added incrementally, a titration curve is generated. The pH at the half-equivalence point—where half of the acid has been neutralized—is equal to the pKa. This provides a fundamental understanding of the compound's behavior in different pH environments, crucial for drug development and formulation.

Protocol:

-

Sample Preparation: Accurately weigh approximately 24 mg (0.1 mmol) of the compound and dissolve it in ~40 mL of a 1:1 ethanol/water mixture. Mild heating or sonication may be required to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with an automated burette (e.g., Metrohm Titrando).

-

Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

Place the pH electrode in the sample solution and stir continuously.

-

Begin titrating with the 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

-

Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative plot).

-

The pKa is the pH value at exactly half of the equivalence volume.

-

Sources

- 1. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, CasNo.1000522-34-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | 1000522-34-8 [chemicalbook.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 8. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]

An In-depth Technical Guide to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid: Structure, Nomenclature, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the privileged fluorinated heterocycles, the trifluoromethylpyridine core has emerged as a critical building block in the synthesis of a wide array of bioactive compounds. This guide provides a detailed technical overview of a key derivative, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, offering insights into its structure, nomenclature, synthetic pathways, and its significance as a versatile intermediate in the development of next-generation chemical entities.

Molecular Structure and Nomenclature

A thorough understanding of the molecular architecture and the systematic naming of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is fundamental for any researcher working with this compound.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid [1]. This name precisely describes the connectivity of the atoms within the molecule.

Let's dissect the nomenclature to understand the structure:

-

Pyridine: The core of the molecule is a six-membered aromatic heterocycle containing one nitrogen atom.

-

2-yl: This indicates that the main substituent, the acetic acid group, is attached to the pyridine ring at the second position.

-

3-chloro: A chlorine atom is substituted at the third position of the pyridine ring.

-

5-(trifluoromethyl): A trifluoromethyl group (-CF3) is attached to the fifth position of the pyridine ring.

-

acetic acid: A -CH2COOH functional group is present.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.

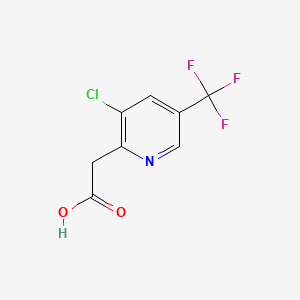

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1000522-34-8 | [1][2] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2] |

| Molecular Weight | 239.58 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain, suggesting a precursor such as 2,3-dichloro-5-(trifluoromethyl)pyridine. The acetic acid moiety can then be introduced via a suitable synthetic transformation.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 2,3-dichloro-5-(trifluoromethyl)pyridine

The synthesis of the crucial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and can be achieved through various routes, often starting from more readily available precursors like 3-picoline.[5] One common industrial approach involves a sequence of chlorination and fluorination reactions.

A representative synthetic pathway is outlined below:

Caption: A plausible synthetic route to the key precursor.

Introduction of the Acetic Acid Moiety and Final Product Formation

With the 2,3-dichloro-5-(trifluoromethyl)pyridine precursor in hand, the acetic acid side chain can be introduced. A common method for this transformation is the reaction with a malonic ester derivative followed by hydrolysis and decarboxylation. Alternatively, a more direct approach would involve reaction with an enolate of an acetate ester.

Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Synthesis of Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

-

To a solution of diisopropylamine in anhydrous THF at -78°C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add ethyl acetate to the LDA solution and stir for another 30 minutes to form the lithium enolate.

-

Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

-

Dissolve the ethyl ester from the previous step in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization

The structural confirmation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid would be achieved through a combination of spectroscopic techniques. While a published spectrum for this specific molecule is not available, the expected spectral features can be predicted based on its structure and data from closely related compounds such as 2-chloro-5-(trifluoromethyl)pyridine[6] and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Expected Spectroscopic Data:

-

¹H NMR:

-

A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid, expected to appear around 3.5-4.5 ppm.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, typically downfield (>10 ppm).

-

-

¹³C NMR:

-

Signals for the two carbons of the acetic acid moiety (methylene and carbonyl).

-

Signals for the five carbons of the pyridine ring, with the carbon attached to the trifluoromethyl group showing coupling with the fluorine atoms.

-

A signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

Characteristic absorption bands for the C-Cl, C-F, and C=N bonds.

-

Applications in Drug Development and Agrochemicals

The 3-chloro-5-(trifluoromethyl)pyridine scaffold is a highly sought-after structural motif in the design of bioactive molecules. Its presence can enhance the efficacy and pharmacokinetic profile of a compound.

A Key Building Block for Agrochemicals

This class of compounds has found significant application in the agrochemical industry. For instance, the closely related intermediate, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, is a key component in the synthesis of the fungicide Fluopyram .[5] Fluopyram is effective against a broad spectrum of plant diseases.[5] The synthesis of such complex molecules highlights the importance of versatile building blocks like the title compound.

Potential in Pharmaceutical Synthesis

In the realm of pharmaceuticals, trifluoromethylpyridines are integral to the structure of numerous drugs. The acetic acid functionality of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid makes it an ideal synthon for further elaboration. The carboxylic acid can be readily converted into an acid chloride, which can then be reacted with a wide range of amines to form amides.[7] Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.[8]

Potential Reaction Pathway for API Synthesis:

Caption: General scheme for the utilization in amide synthesis.

This reactivity opens up possibilities for its use in the synthesis of inhibitors for various biological targets, where the substituted pyridine moiety can engage in crucial binding interactions within a protein's active site. The development of novel antibacterial agents has utilized similar substituted pyridine cores.[9]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its highly functionalized and electronically modified pyridine core makes it an attractive intermediate for researchers in both the pharmaceutical and agrochemical industries. A thorough understanding of its structure, nomenclature, and synthetic accessibility is crucial for leveraging its full potential in the design and development of novel bioactive compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and the wealth of information available for closely related analogues.

References

-

Dong, Q.-Q., et al. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate. Available at: [Link]

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents.

-

Jesudason, J. D., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Bantang, J. R. O., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. ([n.d.]). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. PubChem. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid. Amerigo Scientific. Retrieved from [Link]

-

GSRS. (n.d.). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. GSRS. Retrieved from [Link]

-

Brainly.in. (2020). when acetic acid reacts with thionyl chloride it gives. Brainly.in. Retrieved from [Link]

Sources

- 1. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | 1000522-34-8 [chemicalbook.com]

- 4. 1000522-34-8|2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 7. brainly.in [brainly.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Speculative Mechanism of Action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of chemical biology and drug discovery, we often encounter compounds of known structure but unknown function. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000522-34-8) is one such molecule. While public databases catalog its physical and chemical properties, a conspicuous silence surrounds its biological activity and mechanism of action[1][2]. However, the story of a molecule is written in its structure. The arrangement of its atoms and functional groups provides a rich syntax from which we can infer its potential biological narrative.

This guide eschews a conventional review format. Instead, it embarks on a speculative, yet rigorously logical, investigation into the compound's potential mechanism of action. As senior application scientists, our role is not merely to report established facts but to build predictive models based on structural analogy, biochemical principles, and a deep understanding of experimental validation. We will dissect the molecule's architecture, formulate a primary hypothesis grounded in established biological pathways, and lay out a comprehensive, actionable framework for its experimental validation. This document is designed to be a practical roadmap for any research team seeking to elucidate the function of this and structurally related compounds.

Part 1: The Primary Hypothesis — A Synthetic Auxin Analogue

A molecule's structure is its most telling feature. The architecture of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid presents a compelling structural parallel to a well-defined class of bioactive compounds: the synthetic auxins.

Structural Deconstruction and Analog Comparison

The core features of our target compound are:

-

A substituted aromatic ring (a pyridine core).

-

A carboxylic acid moiety.

-

A methylene linker connecting the acid to the ring.

These features are the classic pharmacophore of auxin-type herbicides. Natural auxin, Indole-3-acetic acid (IAA), and numerous synthetic auxins, including those from the pyridine carboxylic acid family, share this fundamental design[3][4]. The pyridine ring acts as a stable, lipophilic scaffold, while the carboxylic acid provides the critical acidic proton and hydrogen bonding capability required for receptor interaction.

| Compound | Aromatic Core | Key Substituents | Biological Role |

| Indole-3-acetic acid (IAA) | Indole | None | Natural Plant Hormone |

| Picloram | Pyridine | Amino, Trichloromethyl | Synthetic Auxin Herbicide |

| 2,4-D | Phenyl | Dichloro | Synthetic Auxin Herbicide |

| Target Compound | Pyridine | Chloro, Trifluoromethyl | Hypothesized: Synthetic Auxin |

The chloro and trifluoromethyl (-CF3) groups on the pyridine ring are particularly significant. The -CF3 group is a well-known bioisostere for a methyl group but with drastically different electronic properties. It is highly electronegative and lipophilic, which can enhance metabolic stability and increase the binding affinity of a molecule to its target protein[5][6]. Therefore, it is plausible that these substitutions create a "super-auxin"—a molecule that is more stable and potent than the endogenous hormone, leading to the phytotoxic effects characteristic of auxin herbicides[7].

The Canonical Auxin Signaling Pathway

To understand how our target compound might act, we must first understand the pathway it is hypothesized to hijack. In plants, auxin signaling is a master regulatory system controlling cell division, elongation, and differentiation[4]. The core of this pathway is a de-repression mechanism mediated by the TIR1/AFB F-box proteins , which function as auxin co-receptors[8][9].

The process unfolds as follows:

-

Auxin Perception: Auxin (e.g., IAA) enters the nucleus and binds to a pocket in the TIR1/AFB protein, which is part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[7].

-

Co-Receptor Formation: The binding of auxin stabilizes the interaction between TIR1/AFB and its target proteins, the Aux/IAA transcriptional repressors[9].

-

Ubiquitination and Degradation: This stabilized binding allows the SCFTIR1/AFB complex to poly-ubiquitinate the Aux/IAA repressor. The tagged repressor is then targeted for destruction by the 26S proteasome.

-

Gene Activation: In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , preventing them from activating gene transcription. The degradation of Aux/IAA proteins liberates the ARFs.

-

Transcriptional Response: Freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes (e.g., GH3s, SAURs), leading to changes in gene expression that drive physiological responses[9].

Synthetic auxins function by overwhelming this exquisitely balanced system. They bind to the TIR1/AFB receptors, often with high affinity and greater stability than IAA, causing constitutive degradation of Aux/IAA repressors. This leads to a massive, uncontrolled activation of auxin-responsive genes, disrupting normal growth processes and ultimately causing plant death[3][7].

The following diagram illustrates the proposed mechanism by which 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CTPA) induces a phytotoxic response.

Caption: Proposed mechanism where CTPA mimics auxin, leading to Aux/IAA degradation and phytotoxicity.

Part 2: A Framework for Experimental Validation

A hypothesis, no matter how elegant, is merely conjecture without experimental proof. This section provides a logical, tiered approach with detailed protocols to rigorously test the synthetic auxin hypothesis. The causality behind this workflow is crucial: we move from direct molecular interaction (receptor binding) to cellular response (gene expression) and finally to whole-organism effects (phenotype).

This workflow provides a systematic path to confirm or refute the primary hypothesis.

Caption: A tiered experimental approach to validate the synthetic auxin hypothesis for CTPA.

Experiment 1: In Vitro TIR1 Receptor Binding Assay

-

Expertise & Causality: This is the foundational experiment. Before investigating downstream effects, we must establish a direct physical interaction between the compound and its putative receptor. A failure to bind here would immediately undermine the entire hypothesis. We use a competitive binding format as it is a robust and quantitative method to determine binding affinity relative to the natural ligand.

-

Protocol:

-

Reagent Preparation:

-

Express and purify recombinant Arabidopsis thaliana TIR1 protein.

-

Synthesize or procure a fluorescently-labeled auxin probe (e.g., fluorescein-IAA).

-

Prepare a stock solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CTPA) in DMSO and create a serial dilution series (e.g., 10 mM to 1 nM). Prepare identical dilutions of unlabeled IAA as a positive control.

-

-

Assay Setup (96-well plate format):

-

To each well, add a fixed concentration of purified TIR1 protein and the fluorescent auxin probe in a suitable binding buffer.

-

Add varying concentrations of CTPA, IAA (positive control), or DMSO (vehicle control) to the wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow binding to reach equilibrium.

-

Detection: Measure fluorescence polarization (FP) or a similar homogeneous binding-sensitive signal. When the small fluorescent probe is bound to the large TIR1 protein, its rotation slows, and polarization is high. When displaced by a competitor (CTPA or IAA), the free probe tumbles rapidly, and polarization is low.

-

Data Analysis: Plot the FP signal against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor required to displace 50% of the fluorescent probe).

-

-

Self-Validation & Trustworthiness: The protocol's integrity is maintained by including a positive control (unlabeled IAA), which must show a dose-dependent decrease in FP, and a negative vehicle control (DMSO), which should show no change. This confirms the assay is working and that any effect from CTPA is not an artifact.

-

Anticipated Data Output:

| Compound | IC50 (µM) | Interpretation |

| IAA (Control) | 0.1 - 1.0 | Expected binding affinity |

| CTPA | [Experimental Value] | A value in a similar or lower range than IAA indicates direct, competitive binding. |

| Vehicle (DMSO) | >1000 | No binding activity |

Experiment 2: Auxin-Responsive Gene Expression Analysis

-

Expertise & Causality: If binding is confirmed, the next logical step is to determine if this binding event is functionally relevant in vivo. Does it trigger the downstream signaling cascade? We analyze the expression of well-characterized early auxin-responsive genes, as their upregulation is a direct consequence of Aux/IAA degradation[9].

-

Protocol:

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana (Col-0) seedlings in liquid culture for 7 days.

-

Treat the seedlings with 1 µM CTPA, 1 µM IAA (positive control), or a mock solution (vehicle control) for 1-2 hours. This short time point is critical to capture the primary transcriptional response and avoid secondary effects.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest tissue and immediately flash-freeze in liquid nitrogen.

-

Extract total RNA using a standard Trizol or column-based kit.

-

Perform DNase treatment to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using SYBR Green chemistry on a real-time PCR system.

-

Use validated primers for target genes (e.g., GH3.3, SAUR19) and a stable reference gene (e.g., ACTIN2).

-

Run all samples in triplicate.

-

-

Data Analysis: Calculate the relative fold change in gene expression for each treatment compared to the mock control using the ΔΔCt method.

-

-

Self-Validation & Trustworthiness: The positive control (IAA) is essential; it must induce a strong upregulation of the target genes. The reference gene's expression must remain stable across all treatments. These checks ensure the biological system is responsive and the normalization is accurate.

-

Anticipated Data Output:

| Gene Target | Treatment | Relative Fold Change (vs. Mock) | Interpretation |

| GH3.3 | IAA | ~50-100x | Confirms pathway activation |

| CTPA | [Experimental Value] | A significant increase suggests functional activation of the auxin pathway. | |

| SAUR19 | IAA | ~20-50x | Confirms pathway activation |

| CTPA | [Experimental Value] | A significant increase provides corroborating evidence. |

Experiment 3: Whole-Plant Phenotypic Assays

-

Expertise & Causality: Having established molecular binding and cellular response, the final validation tier is to observe the predicted physiological outcome at the whole-organism level. Synthetic auxins induce a suite of characteristic and easily observable phenotypes in susceptible plants[3].

-

Protocol (Root Elongation Inhibition):

-

Plate Preparation: Prepare sterile agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with a concentration gradient of CTPA (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include IAA as a positive control.

-

Seedling Growth: Place surface-sterilized Arabidopsis seeds on the plates and orient them vertically.

-

Incubation: Grow the seedlings under a controlled light/dark cycle for 5-7 days.

-

Measurement and Analysis: Scan the plates and measure the primary root length of at least 20 seedlings per condition using ImageJ or similar software. Plot the average root length against the log concentration of the compound.

-

-

Self-Validation & Trustworthiness: The dose-response nature of the assay is self-validating. A clear, concentration-dependent inhibition of root growth by both IAA and CTPA provides strong, quantitative evidence of auxin-like activity. The untreated control defines the baseline for normal growth.

-

Anticipated Data Output: A dose-response curve showing that as the concentration of CTPA increases, the primary root length of Arabidopsis seedlings decreases, mimicking the effect of IAA.

Part 3: Alternative Mechanistic Possibilities

A thorough scientific investigation demands consideration of alternative hypotheses. While the evidence for a synthetic auxin mechanism is compelling, the chemical structure of CTPA does not entirely preclude other biological activities, particularly if its intended use were outside of agrochemicals.

-

Inhibition of Prostaglandin Synthesis: The core structure—an acetic acid linked to an aromatic ring—is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin[10]. These drugs act by inhibiting cyclooxygenase (COX) enzymes.

-

Speculative Mechanism: CTPA could potentially bind to and inhibit COX-1 and/or COX-2, which would be relevant in a mammalian system.

-

Validation: A simple in vitro COX activity assay (commercially available kits) would quickly confirm or deny this possibility.

-

-

Broad Enzyme or Receptor Interaction: The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in drugs targeting a vast array of proteins[11]. The trifluoromethyl group can also mediate unique interactions.

-

Speculative Mechanism: CTPA could act as an inhibitor of kinases, proteases, or interact with G-protein coupled receptors (GPCRs). Pyridine derivatives have been explored as cholinesterase inhibitors and modulators of fatty acid uptake[12][13].

-

Validation: High-throughput screening against a broad panel of recombinant human enzymes and receptors would be necessary to explore this wide possibility space.

-

Conclusion and Future Directions

Based on a rigorous analysis of its chemical architecture, the most plausible mechanism of action for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is that of a synthetic auxin . Its structure strongly mimics the pharmacophore required to bind to the TIR1/AFB auxin co-receptors and hyperactivate the plant's endogenous growth-regulating machinery, leading to phytotoxicity.

The experimental framework detailed in this guide provides a clear, logical, and self-validating path to test this hypothesis. By progressing from molecular binding to gene expression and culminating in whole-plant phenotypic analysis, researchers can build a robust, multi-layered case for the compound's mechanism of action.

Should the primary hypothesis be validated, future work could focus on determining its specificity across different plant species (monocots vs. dicots) and elucidating its metabolic fate within the plant. If the synthetic auxin hypothesis is refuted, the alternative possibilities outlined provide a starting point for broader screening to uncover a novel biological activity. This structured, hypothesis-driven approach is fundamental to transforming a molecule of unknown function into a well-understood tool for research or a candidate for development.

References

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine. Pipzine Chemicals.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 3-chloro-5-trifluoromethylpyridine. Pipzine Chemicals.

- Agrochemical Innovation: The Power of 3-Chloro-5-(trifluoromethyl)pyridine. Speciality Chemicals.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.

- [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467. PubChem.

- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS NO.1000522-34-8. ENAO Chemical Co., Ltd.

- Synthetic Auxins / Herbicide Symptoms Tool.

- Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH.

- 4.4.1: Auxin. Biology LibreTexts.

- Auxin. Wikipedia.

- Auxin signal transduction pathways.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Chapter-22 Nonsteroidal Antiinflammatory Drugs and Antipyretic-Analgesics. JaypeeDigital.

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.

- Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. The Journal of Nutritional Biochemistry.

Sources

- 1. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, CasNo.1000522-34-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Auxin - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Supplier & Manufacturer in China | High Purity CAS 117529-84-3 | Quality Chemical Products [pipzine-chem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. jaypeedigital.com [jaypeedigital.com]

- 11. mdpi.com [mdpi.com]

- 12. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Agrochemical Ascendancy of Trifluoromethylpyridines: A Technical Guide to Synthesis, Mechanism, and Application

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern agrochemical research, underpinning a significant portfolio of high-performance herbicides, insecticides, and fungicides. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties—including enhanced metabolic stability, modulated lipophilicity, and potent electronic effects—that are highly advantageous for developing next-generation crop protection agents.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action (MoA), structure-activity relationships (SAR), and future potential of novel trifluoromethylpyridines. It is designed to serve as a comprehensive resource for scientists engaged in the discovery and optimization of new agrochemical entities.

Introduction: The Strategic Value of the TFMP Moiety

The relentless challenge of feeding a growing global population necessitates the continuous innovation of crop protection solutions that are not only effective but also selective and environmentally responsible. In this context, fluorine chemistry has become a transformative tool for molecular design.[2] The trifluoromethylpyridine moiety, in particular, represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds across various targets.[3][5]

The power of the TFMP structure stems from the synergistic interplay between the electron-deficient pyridine ring and the unique properties of the trifluoromethyl group. The -CF3 group is a potent electron-withdrawing substituent that also offers high lipophilicity and metabolic stability.[3] These characteristics can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to:

-

Enhanced Biological Potency: Improved binding affinity to target enzymes or receptors.

-

Increased Metabolic Stability: Resistance to degradation by metabolic enzymes in the target pest or crop, prolonging the duration of action.[1]

-

Optimal Lipophilicity: Facilitated transport across biological membranes to reach the site of action.[1][2]

-

Favorable Degradation Profiles: The electron-deficient nature of the TFMP ring can render it susceptible to nucleophilic substitution, contributing to faster degradation in the environment under certain conditions.[6]

Since the commercialization of the first TFMP-based herbicide, fluazifop-butyl, in 1982, over two dozen agrochemicals containing this moiety have been introduced, spanning all major indications.[4][6] This guide will dissect the chemical and biological principles that make this scaffold a continuing source of innovation.

Core Synthetic Strategies for Trifluoromethylpyridine Intermediates

The commercial viability of TFMP-based agrochemicals hinges on scalable and cost-effective synthetic routes to key intermediates. Two primary strategies dominate the industrial landscape.[4][6][7]

Strategy 1: Halogen Exchange (Halex) on Trichloromethylpyridine Precursors

This is the most established and widely used industrial method. It begins with a readily available picoline (methylpyridine) starting material, which undergoes chlorination to form a trichloromethylpyridine intermediate. Subsequent fluorine-for-chlorine exchange, typically using hydrogen fluoride (HF), yields the desired trifluoromethylpyridine.[4][6]

A critical industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , is produced via this pathway and serves as the starting point for several major agrochemicals, including the herbicide haloxyfop and the insecticide chlorfluazuron.[6][7]

Illustrative Protocol: Synthesis of 2,3,5-DCTF

-

Liquid-Phase Chlorination: 2-chloro-5-methylpyridine is chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[6]

-

Vapor-Phase Fluorination: The 2,3,5-DCTC intermediate is subjected to a vapor-phase reaction with HF, often over a transition metal catalyst, to facilitate the chlorine/fluorine exchange, yielding 2,3,5-DCTF.[6][8]

Strategy 2: Pyridine Ring Construction from Fluorinated Building Blocks

An alternative approach involves constructing the pyridine ring itself from acyclic, trifluoromethyl-containing starting materials. This method offers flexibility in accessing different substitution patterns that may be difficult to obtain through the Halex route.[6][7] Key building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[6]

This strategy is employed in the synthesis of the herbicides dithiopyr and thiazopyr, which are formed through a cyclocondensation reaction.[6]

Comparative Synthesis Workflow

The choice between these two primary synthetic routes is dictated by the target molecule's specific structure, precursor availability, and manufacturing economics.

Caption: Core synthetic pathways to TFMP agrochemicals.

Agrochemical Applications and Mechanisms of Action

The versatility of the TFMP scaffold is evident in its broad application across all major classes of crop protection chemicals.[3]

Herbicides

TFMP-containing molecules are prominent in several key herbicide classes, targeting distinct physiological pathways in weeds.

| Compound Name | Mechanism of Action (MoA) | Target Enzyme/Process | Year Intro. |

| Fluazifop-P | Acetyl-CoA Carboxylase (ACCase) Inhibition | Fatty Acid Biosynthesis | 1987 |

| Haloxyfop-P | Acetyl-CoA Carboxylase (ACCase) Inhibition | Fatty Acid Biosynthesis | 1993 |

| Flazasulfuron | Acetolactate Synthase (ALS) Inhibition | Branched-Chain Amino Acid Synthesis | 1989 |

| Thiazopyr | Microtubule Assembly Inhibition | Cell Division | 1997 |

| Bicyclopyrone | 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition | Pigment (Plastoquinone) Biosynthesis | 2015 |

| Trifludimoxazin | Protoporphyrinogen Oxidase (PPO) Inhibition | Chlorophyll & Heme Biosynthesis | ~2018 |

In-Depth MoA: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO inhibitors are a critical class of herbicides that induce rapid, light-dependent necrosis in susceptible plants.[9]

-

Target: The PPO enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the synthesis of both chlorophyll and heme.[9]

-

Inhibition: Herbicides like trifludimoxazin bind to and inhibit the PPO enzyme.[9]

-

Accumulation: This blockage causes the substrate, protoporphyrinogen IX, to accumulate and leak from the plastid into the cytoplasm.

-

Oxidative Stress: In the cytoplasm, non-enzymatic oxidation converts the substrate into protoporphyrin IX. This molecule is a potent photosensitizer.

-

Membrane Destruction: In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, rapidly destroying cell membranes and leading to tissue death.[9][10]

Caption: Mechanism of action for PPO-inhibiting herbicides.

Insecticides

TFMP derivatives are effective against a range of insect pests, primarily by targeting the nervous system or developmental processes.

| Compound Name | Mechanism of Action (MoA) | Target Site | Year Intro. |

| Chlorfluazuron | Chitin Biosynthesis Inhibition | Insect Growth Regulation | 1989 |

| Flonicamid | Chordotonal Organ Modulators | Feeding Blockers | 2003 |

| Sulfoxaflor | Nicotinic Acetylcholine Receptor (nAChR) Competitive Modulator | Insect Nervous System | 2012 |

| Triflumezopyrim | Mesoionic nAChR Ligand | Insect Nervous System | ~2018 |

The insecticide Sulfoxaflor is a key example, acting on the nicotinic acetylcholine receptor in a manner distinct from neonicotinoids, making it a valuable tool for resistance management.[6] Triflumezopyrim represents a novel class of mesoionic insecticides that also bind to the nAChR, effectively controlling devastating hopper pests in rice.

Fungicides & Nematicides

In fungal and nematode control, TFMP compounds primarily disrupt cellular respiration.

| Compound Name | Mechanism of Action (MoA) | Target Site | Year Intro. |

| Fluazinam | Uncoupler of Oxidative Phosphorylation | Cellular Respiration | 1988 |

| Fluopicolide | Spectrin-like Protein Delocalization | Cytoskeleton & Cell Wall Stability | 2006 |

| Fluopyram | Succinate Dehydrogenase Inhibition (SDHI) | Mitochondrial Complex II | 2012 |

In-Depth MoA: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides like Fluopyram are vital for controlling a wide spectrum of plant diseases. Their action is highly specific to the fungal mitochondrial respiratory chain.

-

Target: The enzyme Succinate Dehydrogenase (also known as Complex II) is a critical component of both the Krebs cycle and the electron transport chain.

-

Inhibition: Fluopyram binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the oxidation of succinate to fumarate.[3]

-

Energy Depletion: This blockage halts the electron transport chain, which cripples the production of ATP, the cell's primary energy currency.

-

Fungal Death: Deprived of energy, the fungal cells cannot perform essential life processes like spore germination and mycelial growth, leading to the control of the disease.[3]

Caption: SDHI fungicide mechanism of action at Complex II.

Structure-Activity Relationships (SAR): The Basis for Rational Design

Optimizing the biological activity of TFMP derivatives is a process of rational design guided by SAR. The placement of the -CF3 group and the nature of other substituents are critical.[3]

4.1 The Importance of -CF3 Position

The demand for TFMP isomers is not uniform. The β-position (3- or 5-trifluoromethyl) is the most common in commercial agrochemicals, found in highly successful products like fluazinam and fluopyram.[6] The α-position (2- or 6-trifluoromethyl) is also significant, featured in picoxystrobin and sulfoxaflor.[6] The γ-position (4-trifluoromethyl) is less common but is present in the insecticide flonicamid.[6] The specific position influences the molecule's electronics, conformation, and potential interactions with the target site.

4.2 Molecular Matched Pair Analysis: Quantifying the Trifluoromethyl Advantage

A powerful method to demonstrate the impact of the TFMP moiety is through molecular matched pair analysis, where a TFMP-containing compound is directly compared to its non-fluorinated phenyl analog.

A classic example is the insecticide represented by compound 11 (a trifluoromethylpyridine) versus its phenyl analogue 12 . At a concentration of 12.5 mg/L, compound 11 achieved 100% mortality against key insect larvae. In stark contrast, its direct phenyl analogue 12 showed no insecticidal activity even at 100 mg/L.[11] This dramatic increase in potency directly illustrates the benefit conferred by the trifluoromethylpyridine core.[11]

Similarly, the fungicide fluazinam shows significantly higher uncoupling activity in mitochondria compared to its phenyl analogue, a difference that underpins its superior fungicidal efficacy.[11] These analyses underscore that replacing a phenyl ring with a TFMP ring is a validated strategy for enhancing biological performance.

Experimental Protocol: A Self-Validating In Vitro SDHI Assay

To ensure the trustworthiness of screening data, protocols must be designed as self-validating systems. The following is a representative protocol for an in vitro assay to determine the inhibitory activity of novel TFMP compounds against succinate dehydrogenase (SDH).

Principle: This assay measures the activity of the SDH enzyme isolated from a target fungus (e.g., Botrytis cinerea). The enzyme's activity is determined by monitoring the reduction of an artificial electron acceptor, which changes color or fluorescence upon reduction. The inhibition by a test compound is quantified by the decrease in this signal.

Materials:

-

Mitochondrial fraction isolated from the target fungus (source of SDH enzyme).

-

Succinate (substrate).

-

Potassium phosphate buffer (pH 7.2).

-

DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.

-

Phenazine methosulfate (PMS) as an intermediate electron carrier.

-

Test compounds (novel TFMP derivatives) dissolved in DMSO.

-

Positive Control: Fluopyram or another known SDHI fungicide.

-

96-well microplates.

-

Microplate spectrophotometer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of all reagents. Create serial dilutions of the test compounds and the positive control (Fluopyram) in buffer, ensuring the final DMSO concentration is constant across all wells (e.g., <1%).

-

Assay Plate Setup:

-

Blank Wells: Add buffer only (for background correction).

-

Negative Control Wells (100% Activity): Add buffer, mitochondrial fraction, and DMSO (without any inhibitor).

-

Positive Control Wells: Add buffer, mitochondrial fraction, and a known concentration of Fluopyram.

-

Test Compound Wells: Add buffer, mitochondrial fraction, and the various dilutions of the novel TFMP compounds.

-

-

Pre-incubation: Add the mitochondrial fraction to the appropriate wells and incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing succinate, DCPIP, and PMS to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over a period of 10-15 minutes. The rate of reaction is the slope of the absorbance vs. time plot.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data by setting the average rate of the negative control wells to 100% activity and the blank to 0%.

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - [Rate_test / Rate_negative_control]).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

-

Self-Validation System:

-

Trustworthiness: The protocol's integrity is confirmed in every run. The positive control (Fluopyram) must show significant inhibition, confirming the assay is sensitive and the enzyme is functioning correctly. The negative control (DMSO only) establishes the baseline for maximum enzyme activity. If the positive control fails to inhibit or the negative control shows low activity, the results of that plate are considered invalid.

Future Perspectives and Challenges

The TFMP scaffold remains a fertile ground for agrochemical discovery. The primary driver for future research is the circumvention of pest and weed resistance to existing modes of action.

-

Novel Modes of Action: The discovery of compounds like tetflupyrolimet , a TFMP-related herbicide that inhibits dihydroorotate dehydrogenase (DHODH), exemplifies the potential for identifying entirely new biological targets.[9][12] This represents the first new herbicide MoA in decades and is crucial for sustainable weed management.

-

Computational Design: Advances in molecular docking and computational chemistry will allow for a more rational design of TFMP derivatives, predicting their binding affinity to target sites and helping to prioritize synthetic efforts.[3]

-

Challenges: The primary challenges include managing the cost of fluorinated starting materials and ensuring that new molecules have favorable environmental and toxicological profiles. While the TFMP moiety can sometimes contribute to faster degradation, the environmental fate of any new fluorinated compound must be rigorously evaluated.[13]

Conclusion

Trifluoromethylpyridines are not merely a class of molecules but a foundational platform for innovation in crop protection. Their unique physicochemical properties, conferred by the strategic placement of a trifluoromethyl group on a pyridine ring, provide a reliable blueprint for creating highly effective herbicides, insecticides, and fungicides. A deep understanding of their synthesis, diverse mechanisms of action, and structure-activity relationships is essential for any researcher aiming to develop the next generation of agrochemicals. As the challenges of resistance and regulation intensify, the rational design of novel TFMP-based solutions will continue to be a critical component in the global effort to ensure food security.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection | Request PDF. [Link]

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

-

MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. [Link]

-

Autechem. (n.d.). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]

-

CNKI. (n.d.). Research progress of pesticides containing trifluoromethylpyridine. [Link]

-

NIH National Library of Medicine. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]

-

ResearchGate. (n.d.). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Request PDF. [Link]

- Google Patents. (n.d.).

-

NIH National Library of Medicine. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Wiley Online Library. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 10. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 12. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide to the Spectroscopic Characterization of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Introduction

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS No. 1000522-34-8) is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1] Given its role as a critical building block, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive spectroscopic characterization of this compound.

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple presentation of data, offering insights into the rationale behind method selection, detailed experimental protocols, and a thorough interpretation of the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these orthogonal techniques provides a self-validating system for structural elucidation and purity verification.

Physicochemical Properties & Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| Chemical Name | 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | [1][2][3] |

| CAS Number | 1000522-34-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 239.58 g/mol | [2][3][4] |

| Appearance | White powder | [1] |

| SMILES | C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | [2][4] |

Chemical Structure:

Mass Spectrometry (MS)

2.1. Expertise & Rationale

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For a molecule like 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, which contains a carboxylic acid moiety, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. Operating in negative ion mode (ESI-) is particularly advantageous as the acidic proton is readily lost, forming a stable carboxylate anion [M-H]⁻. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental formula through an accurate mass measurement.

2.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the negative ion mode and the mass range of interest (e.g., sodium trifluoroacetate clusters). This ensures high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: 3.0 - 4.0 kV

-

Nebulizer Gas (N₂): Set to a pressure appropriate for a stable spray.

-

Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.

2.3. Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis.

2.4. Predicted Mass Spectrum & Interpretation

| Feature | Expected m/z | Rationale |

| Base Peak [M-H]⁻ | 238.9961 | Corresponds to the deprotonated molecule (C₈H₄ClF₃NO₂⁻). The high-resolution mass is critical for confirming this specific elemental composition. |

| Isotope Peak [M-H+2]⁻ | 240.9931 | The natural abundance of the ³⁷Cl isotope is ~32.5% that of the ³⁵Cl isotope. The presence of this peak at a ~3:1 intensity ratio with the [M-H]⁻ peak is a definitive signature of a monochlorinated compound. |

| Fragment Ion | 195.0041 | Potential loss of the carboxyl group (-COO) as CO₂ (44 Da) from the parent ion. |

| Fragment Ion | 169.9855 | Potential loss of the trifluoromethyl group (-CF₃) from the pyridine ring. |

Infrared (IR) Spectroscopy

3.1. Expertise & Rationale

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. For this compound, IR is invaluable for confirming the presence of the carboxylic acid (both O-H and C=O bonds), the trifluoromethyl group (C-F bonds), and the aromatic pyridine ring. Attenuated Total Reflectance (ATR) is the modern method of choice for solid samples as it requires minimal sample preparation.

3.2. Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

3.3. Workflow for Infrared Spectroscopy Analysis

Caption: Workflow for ATR-FTIR analysis.

3.4. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1600 - 1450 | C=C / C=N stretch | Aromatic Pyridine Ring | Medium, multiple bands |

| 1350 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) | Very strong, multiple bands |

| ~850 | C-Cl stretch | Aryl Chloride | Medium to weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful technique for de novo structural elucidation, providing detailed information about the atomic connectivity and chemical environment of ¹H, ¹³C, and other magnetically active nuclei like ¹⁹F. For this molecule, a suite of experiments is necessary:

-

¹H NMR: To identify the number and environment of all protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it effectively dissolves the carboxylic acid and its labile proton can be observed, whereas a solvent like CDCl₃ might lead to proton exchange and peak broadening or disappearance.

4.2. Experimental Protocol: ¹H, ¹³C, ¹⁹F NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. For quantitative purposes, an internal standard can be added.

-

Instrument Setup: Tune and shim the NMR spectrometer probe to the sample to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-200 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum appropriately (e.g., to external CFCl₃ at 0 ppm).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Integrate the ¹H spectrum.

4.3. Workflow for NMR Spectroscopy Analysis

Caption: Workflow for multi-nuclear NMR analysis.

4.4. Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | > 12.0 | broad singlet | 1H | -COOH |

| ~8.8 | singlet (or narrow d) | 1H | Pyridine H-6 | |

| ~8.3 | singlet (or narrow d) | 1H | Pyridine H-4 | |

| ~4.0 | singlet | 2H | -CH₂- | |

| ¹³C | ~171 | singlet | - | -COOH |

| ~155 | singlet | - | Pyridine C-2 | |

| ~149 | quartet (⁴JCF) | - | Pyridine C-5 | |

| ~147 | singlet | - | Pyridine C-6 | |

| ~135 | singlet | - | Pyridine C-3 | |

| ~122 | quartet (¹JCF) | - | -CF₃ | |

| ~120 | quartet (³JCF) | - | Pyridine C-4 | |

| ~38 | singlet | - | -CH₂- | |

| ¹⁹F | ~ -62 | singlet | - | -CF₃ |

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions. Couplings between the CF₃ group and the pyridine ring carbons (JCF) are expected.

Summary and Conclusion

The structural integrity of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid can be unequivocally confirmed through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry validates the molecular weight and the presence of chlorine. Infrared spectroscopy provides a rapid fingerprint of the key functional groups. Finally, multi-nuclear NMR spectroscopy offers a detailed map of the molecular framework, confirming the precise arrangement of atoms.

This guide outlines the robust analytical workflows necessary to generate high-quality, reliable data for this important chemical intermediate. The protocols and interpretation frameworks described herein provide a self-validating system, ensuring that scientists and developers can proceed with confidence in the identity and quality of their materials.

References

-

ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. Available from: [Link][5]

-

LookChem. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS NO.1000522-34-8. Available from: [Link][1]

-

Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Available from: [6]

-

Global Substance Registration System (GSRS). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. Available from: [Link][4]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Available from: [Link][7]

-

PubChem. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. Available from: [Link][2]

Sources

- 1. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, CasNo.1000522-34-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1000522-34-8|2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 7. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract